

Unraveling the Cellular Interactions of Dagrocorat: A Technical Guide

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Compound of Interest

Compound Name: *Dagrocorat*

Cat. No.: *B1669771*

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Introduction

Dagrocorat (PF-00251802) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that has been investigated for its potential therapeutic applications, primarily in the treatment of rheumatoid arthritis. As the active metabolite of the prodrug Fos**dagrocorat** (PF-04171327), **Dagrocorat** exhibits a distinct mechanism of action characterized by its "dissociated" agonism at the glucocorticoid receptor (GR). This technical guide provides an in-depth overview of the cellular targets of **Dagrocorat**, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to support further research and drug development efforts.

Core Cellular Target: The Glucocorticoid Receptor

The primary cellular target of **Dagrocorat** is the glucocorticoid receptor, a member of the nuclear receptor superfamily that plays a critical role in regulating a wide array of physiological processes, including inflammation, metabolism, and stress response. **Dagrocorat** is characterized as a selective, high-affinity partial agonist of the GR.^[1]

Quantitative Binding and Functional Data

The interaction of **Dagrocorat** with its cellular targets has been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional activity data

for **Dagrocorat**.

Target	Assay Type	Parameter	Value	Reference
Glucocorticoid Receptor (Human)	Fluorescence Polarization Ligand Binding Assay	IC50	1.31 nM	[2]
Glucocorticoid Receptor (Human)	Dexamethasone Induced Transactivation Inhibition in ChaGoK1 cells	pIC50	8.05	[2]
Glucocorticoid Receptor (Human)	LPS-induced TNF-alpha Release Inhibition (Transrepression) in whole blood	pIC50	7.46	[2]
CYP3A (Human Liver Microsomes)	Time-Dependent Reversible Inhibition	IC50	1.3 µM	[3]
CYP2D6 (Human Liver Microsomes)	Time-Dependent Reversible Inhibition	Ki	0.57 µM	[3]

Table 1: Quantitative analysis of **Dagrocorat**'s interaction with its primary target and key metabolic enzymes.

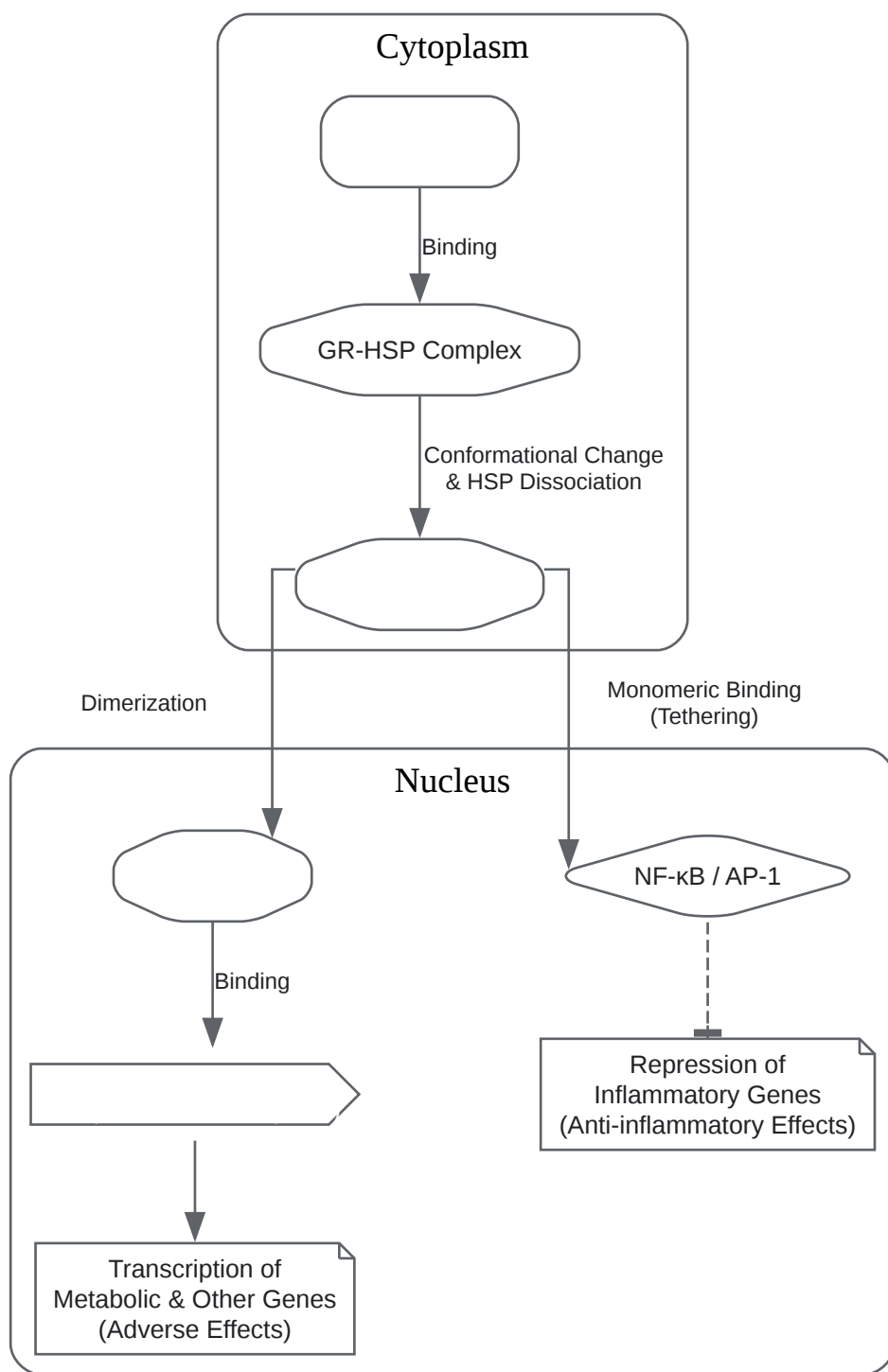
Mechanism of Action: Dissociated Agonism

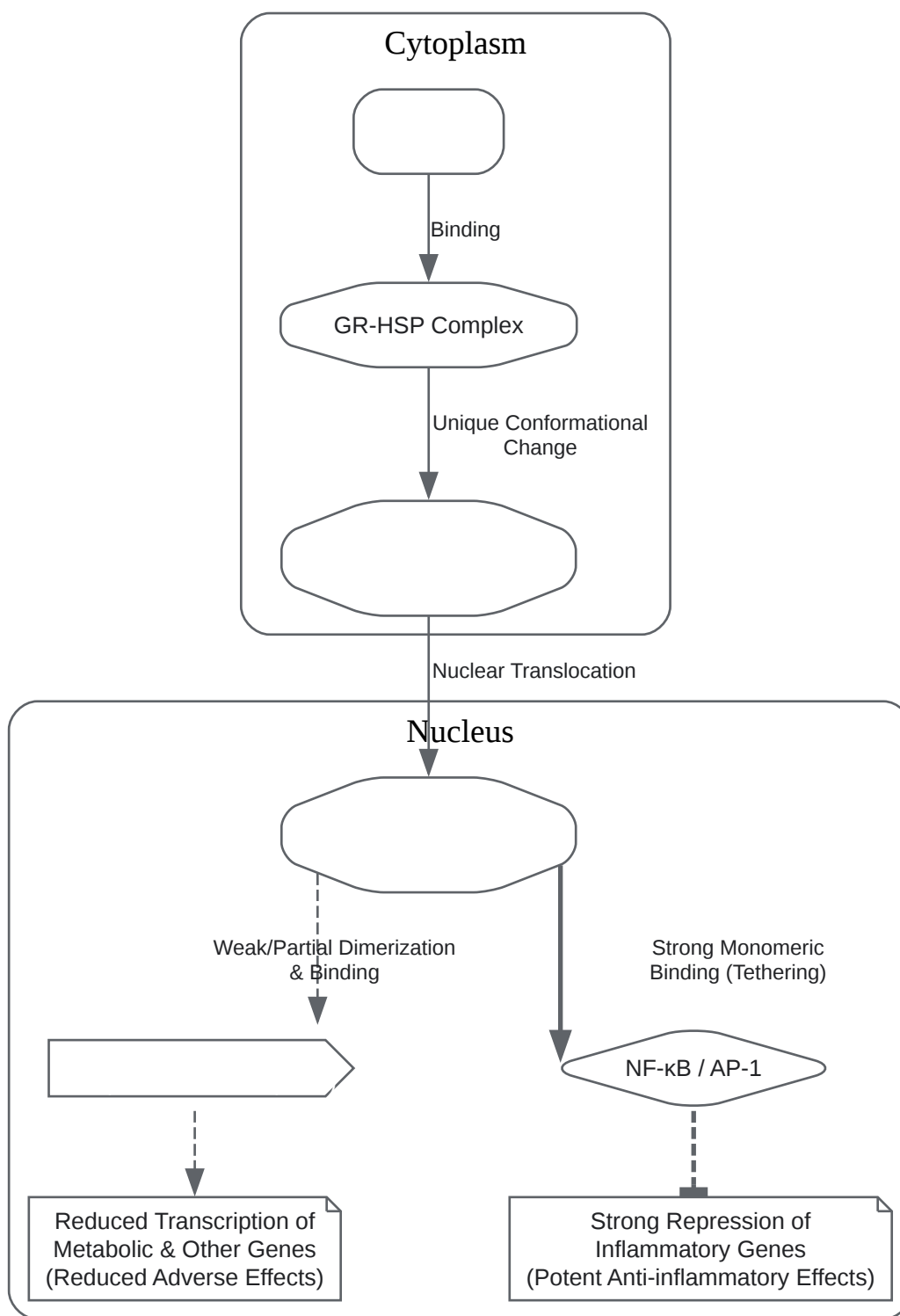
The therapeutic potential of **Dagrocorat** lies in its "dissociated" or "selective" agonism of the glucocorticoid receptor. This refers to its ability to preferentially activate the transrepression pathway over the transactivation pathway, thereby separating the desired anti-inflammatory

effects from the adverse metabolic effects commonly associated with traditional glucocorticoid therapy.

Signaling Pathways

The following diagrams illustrate the canonical glucocorticoid receptor signaling pathways and the proposed mechanism of **Dagrocorat**'s dissociated agonism.





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